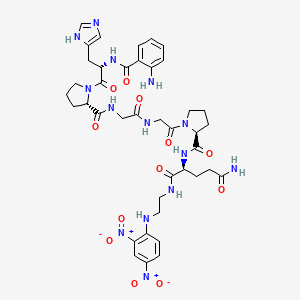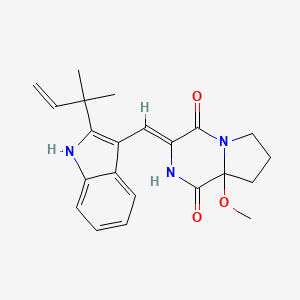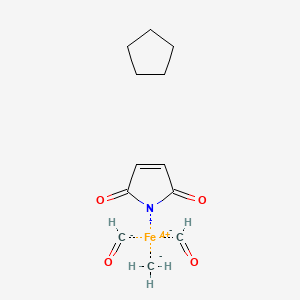
Anticancer agent 196
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 196 is a compound that has shown significant potential in the treatment of various types of cancer. It exhibits cytotoxicity against cancer cells, particularly HL-60 and A549 cells, with IC50 values of 7.69 µM and 54.2 µM, respectively . This compound can induce DNA damage, making it a promising candidate for further research and development in cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 196 involves the preparation of half-sandwich iron (II) cyclopentadienyl complexes with maleimide and phosphine or phosphite ligands . The reaction conditions typically include the use of solvents such as dichloromethane and the application of heat to facilitate the reaction. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow synthesis, which offers several advantages over traditional batch processes . Continuous flow synthesis provides better heat and mass transfer, improved process control, and the ability to integrate in-line analysis and purification tools. This method allows for the efficient production of multigram quantities of the compound in a short time .
化学反応の分析
Types of Reactions
Anticancer agent 196 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the iron center.
Reduction: Reduction reactions can convert the iron center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the phosphine or phosphite ligands are replaced with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions typically involve the use of different ligands in the presence of a suitable solvent and heat.
Major Products Formed
The major products formed from these reactions include various oxidation states of the iron center and substituted complexes with different ligands. These products can exhibit different biological activities and properties, making them valuable for further research.
科学的研究の応用
Anticancer agent 196 has several scientific research applications, including:
Chemistry: The compound is used in the study of metal-organic frameworks and coordination chemistry.
Biology: It is employed in the investigation of cellular processes and mechanisms of action in cancer cells.
Industry: this compound can be used in the development of new anticancer drugs and formulations.
作用機序
The mechanism of action of Anticancer agent 196 involves the induction of DNA damage in cancer cells . The compound interacts with the DNA, causing breaks and other forms of damage that lead to cell death. This mechanism is particularly effective against rapidly dividing cancer cells, making it a promising candidate for cancer therapy.
類似化合物との比較
Anticancer agent 196 can be compared with other similar compounds, such as:
K-252-C aglycone indolocarbazole alkaloid: This compound also exhibits anticancer activity and is derived from natural sources.
Decoyinine: Another natural compound with anticancer properties, often used in combination with other agents.
Cycloheximide: A well-known anticancer agent that inhibits protein synthesis in cancer cells.
This compound is unique in its ability to induce DNA damage and its potential for use in continuous flow synthesis, which offers advantages in industrial production. This makes it a valuable compound for further research and development in the field of cancer therapy.
特性
分子式 |
C12H17FeNO4 |
|---|---|
分子量 |
295.11 g/mol |
IUPAC名 |
carbanide;cyclopentane;iron(4+);methanone;pyrrol-1-ide-2,5-dione |
InChI |
InChI=1S/C5H10.C4H3NO2.2CHO.CH3.Fe/c1-2-4-5-3-1;6-3-1-2-4(7)5-3;2*1-2;;/h1-5H2;1-2H,(H,5,6,7);2*1H;1H3;/q;;3*-1;+4/p-1 |
InChIキー |
WGUCCRSDLAZYFQ-UHFFFAOYSA-M |
正規SMILES |
[CH3-].[CH-]=O.[CH-]=O.C1CCCC1.C1=CC(=O)[N-]C1=O.[Fe+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



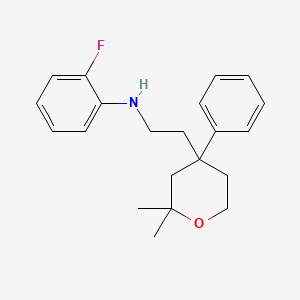
![(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B12378612.png)
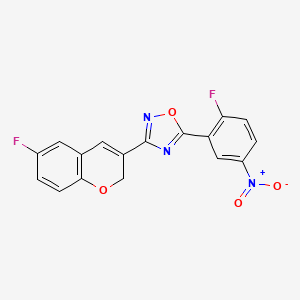
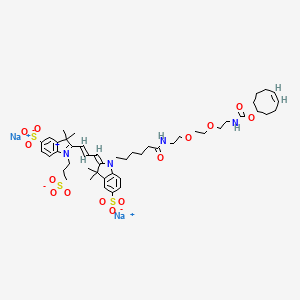
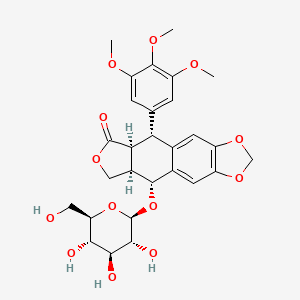
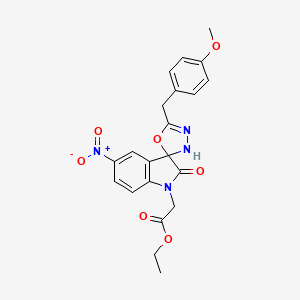
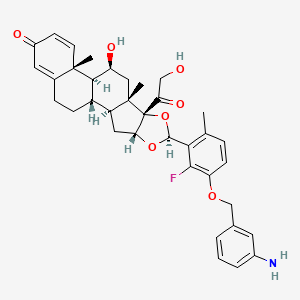


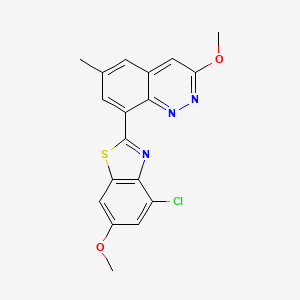
![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)
